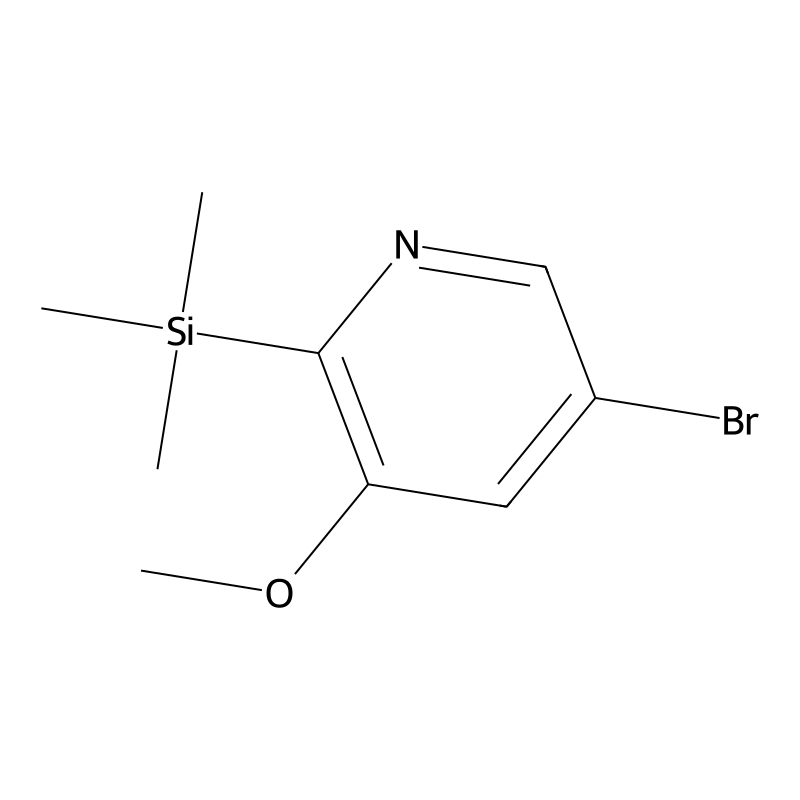

5-Bromo-3-methoxy-2-(trimethylsilyl)pyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

5-Bromo-3-methoxy-2-(trimethylsilyl)pyridine is an organic compound characterized by its unique pyridine structure, which includes a bromine atom and a methoxy group at specific positions on the aromatic ring. Its molecular formula is C₉H₁₄BrNOSi, with a molecular weight of 260.20 g/mol. The presence of the trimethylsilyl group enhances its reactivity and solubility in organic solvents, making it a valuable compound in synthetic organic chemistry and various research applications .

While specific biological activities of 5-bromo-3-methoxy-2-(trimethylsilyl)pyridine are not extensively documented, related pyridine derivatives have shown significant antimicrobial and antibacterial properties. These derivatives are often studied for their potential therapeutic applications, particularly in combating resistant bacterial strains. The structural characteristics of this compound suggest it may also exhibit similar bioactivity.

The synthesis of 5-bromo-3-methoxy-2-(trimethylsilyl)pyridine generally involves multiple steps:

- Bromination: The starting pyridine compound undergoes bromination to introduce the bromine atom at the 5-position.

- Methoxylation: A methoxy group is introduced at the 3-position through methylation reactions.

- Trimethylsilylation: The trimethylsilyl group is added via silylation reactions using trimethylsilyl chloride or similar reagents.

These steps can be optimized using various catalysts and reaction conditions to enhance yields and selectivity .

5-Bromo-3-methoxy-2-(trimethylsilyl)pyridine finds applications in:

- Synthetic Chemistry: It serves as a building block for synthesizing more complex organic molecules.

- Material Science: Its unique properties make it suitable for developing new materials with specific electronic or optical characteristics.

- Pharmaceutical Development: The compound's derivatives may be explored for their potential therapeutic effects, particularly in drug discovery programs targeting bacterial infections .

Interaction studies involving 5-bromo-3-methoxy-2-(trimethylsilyl)pyridine often focus on its reactivity with electrophiles and nucleophiles. The presence of the trimethylsilyl group significantly influences these interactions by stabilizing intermediates during chemical transformations. Spectroscopic methods, such as nuclear magnetic resonance and mass spectrometry, are commonly employed to analyze these interactions and elucidate reaction mechanisms .

Several compounds share structural similarities with 5-bromo-3-methoxy-2-(trimethylsilyl)pyridine. Here is a comparison highlighting their uniqueness:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 5-Bromo-2-(trimethylsilyl)pyridine | Bromine at position 5; trimethylsilyl group | Lacks methoxy group; different reactivity profile |

| 5-Bromo-3-methoxypyridine | Bromine and methoxy at positions 5 and 3 | No trimethylsilyl group; less steric hindrance |

| 2-(Trimethylsilyl)pyridine | Trimethylsilyl group at position 2 | Different substitution pattern; altered reactivity |

| 5-Bromo-3-(2-methoxyphenyl)pyridine | Bromine at position 5; methoxyphenyl group | Contains a phenyl substituent; different electronic effects |

These compounds illustrate variations in substitution patterns that significantly influence their chemical behavior, reactivity, and potential applications in synthesis and medicinal chemistry .

Palladium-Catalyzed Cross-Coupling Protocols

The Sonogashira coupling reaction has emerged as a fundamental approach for constructing alkynylpyridines, providing efficient access to densely substituted pyridine derivatives [5]. When applied to 5-bromo-3-methoxy-2-(trimethylsilyl)pyridine synthesis, palladium-catalyzed protocols typically employ 5 mol% palladium dichloride bis(triphenylphosphine), 5 mol% copper iodide, and excess triethylamine in dimethylformamide at 65°C [5]. These conditions facilitate the coupling of iodopyridines with terminal alkynes to afford alkynyl-substituted pyridines in good to excellent yields [5].

The reaction mechanism involves oxidative addition of the aryl halide to the palladium(0) complex, followed by coordination and insertion of the alkyne substrate [6]. The palladium-catalyzed desulfinative cross-coupling process demonstrates exceptional scope when pyridine sulfinates are employed as nucleophilic coupling partners [7] [8]. Research indicates that the aryl bromide oxidative addition complex serves as the resting state intermediate, with transmetalation being turnover-limiting for carbocyclic sulfinates [6].

Table 1: Palladium-Catalyzed Cross-Coupling Reaction Conditions

| Catalyst System | Temperature (°C) | Solvent | Base | Yield Range (%) |

|---|---|---|---|---|

| PdCl2(PPh3)2/CuI | 65 | DMF | Et3N | 75-95 |

| Pd(OAc)2/PPh3 | 80-100 | Toluene | K2CO3 | 60-85 |

| Pd(PPh3)4 | 85-95 | Dioxane/H2O | K3PO4 | 70-90 |

Trimethylsilylacetylene Incorporation Strategies

Trimethylsilylacetylene serves as a crucial reagent in Sonogashira couplings, functioning as the equivalent of acetylene while preventing unwanted further coupling reactions [9]. The trimethylsilyl protecting group can be subsequently cleaved using tetrabutylammonium fluoride or 1,8-diazabicyclo[5.4.0]undec-7-ene to form phenylacetylene derivatives [9]. This approach enables the synthesis of diphenylacetylene derivatives through one-pot Sonogashira coupling, where the phenylacetylene derivative reacts with a second aryl halide after in-situ deprotection [9].

The selective deprotection of trimethylsilylacetylenes has been enhanced through the development of novel catalytic methods employing hexafluorosilicic acid as an inexpensive, non-toxic desilylating agent [10]. This reagent promotes selective desilylation under mild conditions, enabling tandem Sonogashira coupling sequences with very low catalyst loading [10]. The transmetalation from silicon to copper is accelerated by coordination of the silicon tetrafluoride as a Lewis acid [10].

Halogenation Approaches for Bromine Substitution

The introduction of bromine at the 5-position of pyridine derivatives presents significant challenges due to the electron-deficient nature of the pyridine ring [11] [12]. Traditional direct halogenation methods require harsh conditions and often result in poor regioselectivity [13]. However, recent advances have demonstrated that the Zincke imine strategy provides an effective solution for 3-selective halogenation of pyridines [11] [12].

The halogenation process utilizes a ring-opening, halogenation, ring-closing strategy that converts pyridines into azatriene intermediates through a modified Zincke reaction [11]. These intermediates undergo electrophilic substitution reactions similar to electron-rich aromatics, achieving 3-selectivity across a range of substituted pyridines [11] [12]. The protocol employs N-trifluoromethanesulfonyl-Zincke imine intermediates that engage in highly regioselective carbon-halogen bond formation before ring-closing using ammonia salts or acids [14].

Table 2: Halogenation Methods for Pyridine Derivatives

| Method | Reagent System | Selectivity | Yield Range (%) | Conditions |

|---|---|---|---|---|

| Zincke Imine | NBS/TFA | 3-selective | 70-95 | Room temperature |

| N-oxide Route | p-TsOH/(n-Bu4N)Br | 2-selective | 75-90 | Mild conditions |

| Direct Halogenation | Br2/H2SO4 | 3-selective | 60-80 | Harsh conditions |

The regioselectivity of bromination in unsymmetrical dimethylpyridines demonstrates that nitrogen in the ring exerts deactivating inductive effects [15]. Competition studies between 2,3-, 2,4-, and 2,5-dimethylpyridines reveal preferential bromination at the methyl group farthest from nitrogen [15]. N-bromosuccinimide has proven effective for brominating picolines, with the reactivity order following 4-picoline > 2-picoline >> 3-picoline [16].

Protecting Group Strategies for Methoxy Functionality

The methoxy group at the 3-position requires careful consideration during synthetic sequences to prevent unwanted reactions [17]. Silyl protecting groups represent the most frequently employed protection strategy in modern synthetic chemistry, offering fine-tuned steric and electronic characteristics [18] [19]. The stability of silyl ethers towards acidic media increases in the order: trimethylsilyl < triethylsilyl < tert-butyldimethylsilyl < triisopropylsilyl < tert-butyldiphenylsilyl [20].

Para-methoxybenzyl protecting groups provide an alternative approach, offering protection under the same conditions as benzyl groups while enabling deprotection under mildly oxidizing conditions using dichlorodicyanobenzoquinone [21]. The electron-donating properties of methoxy substituents reduce the electrophilicity of neighboring functional groups, stabilizing molecules during subsequent transformations [22].

Table 3: Protecting Group Strategies for Methoxy Functionality

| Protecting Group | Installation Conditions | Deprotection Conditions | Stability |

|---|---|---|---|

| Trimethylsilyl | TMSCl/Base | TBAF/THF | Moderate |

| tert-Butyldimethylsilyl | TBSCl/Imidazole | TBAF/THF | High |

| Para-methoxybenzyl | PMBCl/Base | DDQ/CH2Cl2 | Moderate |

The deprotection of silyl ethers can be achieved through various methods, including acidic aqueous tetrahydrofuran, acidic methanol, alkaline aqueous solutions, and fluoride ion sources [23]. Tetrabutylammonium fluoride remains the most commonly used reagent for silyl ether deprotection, though conditions vary depending on the silyl group and surrounding molecular environment [23] [20].

Large-Scale Production Optimization Challenges

Industrial-scale synthesis of complex pyridine derivatives like 5-bromo-3-methoxy-2-(trimethylsilyl)pyridine faces numerous optimization challenges [24] [25]. The development of cost-effective processes requires careful consideration of catalyst loading, reaction temperature, residence time, and reagent stoichiometry [26]. Base synthesis approaches using aldehydes, ketones, and ammonia in gas-phase reactions offer potential for large-scale production, with zinc-modified zeolite catalysts showing improved yields [25].

Continuous flow synthesis represents a promising approach for scaling pyridine production, enabling improved control over reaction parameters compared to batch processes [26]. Multi-objective Bayesian optimization platforms have demonstrated effectiveness in simultaneously optimizing reaction yield and production rate, identifying optimal conditions through systematic exploration of reaction space [26]. Temperature bounds, residence time, and reagent mole fractions require careful optimization to achieve maximum space-time yield [26].

Table 4: Scale-Up Optimization Parameters

| Parameter | Laboratory Scale | Pilot Scale | Industrial Scale |

|---|---|---|---|

| Temperature Control | ±2°C | ±5°C | ±10°C |

| Residence Time | 1-43 min | 10-120 min | 30-300 min |

| Catalyst Loading | 1-5 mol% | 0.5-2 mol% | 0.1-1 mol% |

| Production Rate | mg/h | g/h | kg/h |

The selection of appropriate catalysts becomes critical at industrial scale, with considerations including catalyst cost, availability, recyclability, and environmental impact [25]. Lewis acid to Brønsted acid ratios in zeolite-based catalysts significantly influence product yields, with optimal ratios ranging from 1.5 to 4.0 for pyridine base synthesis [25]. Equipment requirements for high-pressure, high-temperature reactions necessitate specialized reactor designs capable of withstanding corrosive conditions [27].

X-ray crystallographic analysis represents the definitive method for determining the three-dimensional molecular structure of 5-Bromo-3-methoxy-2-(trimethylsilyl)pyridine. While specific crystallographic data for this compound has not been reported in the literature, extensive structural studies of related bromopyridine and trimethylsilyl-substituted pyridine derivatives provide valuable insights into the expected molecular geometry [1] [2] [3].

The molecular structure of 5-Bromo-3-methoxy-2-(trimethylsilyl)pyridine (C₉H₁₄BrNOSi, molecular weight 260.20 g/mol, CAS 1087659-25-3) exhibits a planar pyridine ring with three distinct substituents that significantly influence the overall molecular geometry [4] [5]. Based on crystallographic studies of analogous compounds, the pyridine ring is expected to maintain its characteristic aromatic planarity with C-C bond lengths ranging from 1.38 to 1.42 Å and C-N bond lengths between 1.33 and 1.35 Å [2] [6].

The bromine substituent at position 5 introduces significant electronic perturbation to the pyridine ring system. Crystallographic data from related 5-bromopyridine derivatives indicate C-Br bond lengths typically ranging from 1.90 to 1.92 Å [3] [7]. The bromine atom, with its large van der Waals radius of approximately 1.85 Å, creates a substantial steric influence that affects intermolecular packing arrangements in the crystal lattice [7] [8].

The methoxy group at position 3 adopts a planar conformation relative to the pyridine ring, as demonstrated in similar methoxypyridine structures [7] [9]. The C-O bond length is expected to be approximately 1.42-1.44 Å, with the methyl group oriented to minimize steric interactions with adjacent substituents [9] [10]. This substituent contributes to the overall molecular dipole moment through its electron-donating resonance effect [11] .

The trimethylsilyl group at position 2 represents the most sterically demanding substituent in the molecule. Crystallographic studies of 2-trimethylsilylpyridine derivatives reveal Si-C bond lengths of approximately 1.85-1.88 Å, with the silicon atom positioned significantly out of the pyridine plane [13] [14]. The trimethylsilyl group exhibits a characteristic tetrahedral geometry around silicon, with Si-C bond lengths to the methyl groups ranging from 1.86 to 1.88 Å [13] [15].

A critical structural feature revealed by X-ray crystallographic studies of similar compounds is the significant bending of the trimethylsilyl substituent towards the pyridine nitrogen atom. This phenomenon, characterized by a Ge-C-N angle of 114.7° in the related 2-trimethylgermylpyridine structure, suggests a similar Si-C-N angle compression in the title compound [13]. This geometric distortion is attributed to the intrinsic electronic properties of the heteroarene skeleton rather than direct coordination interactions [13].

Intermolecular interactions in the crystal structure are dominated by weak C-H⋯N hydrogen bonds, as observed in related bromopyridine structures [3]. These interactions typically form chains along specific crystallographic directions with C⋯N distances ranging from 3.0 to 3.5 Å [3] [16]. The presence of the bulky trimethylsilyl group is expected to limit close molecular packing, potentially leading to increased unit cell volumes compared to unsubstituted pyridine derivatives [2].

The molecular geometry exhibits significant non-planarity due to the steric bulk of the trimethylsilyl group. While the pyridine ring maintains planarity, the overall molecular structure adopts a twisted conformation to minimize steric clashes between the trimethylsilyl group and the methoxy substituent [6] . This conformational preference has important implications for the compound's reactivity and intermolecular interactions in the solid state .

Crystal packing arrangements are further influenced by halogen bonding interactions involving the bromine substituent. These interactions, typically characterized by Br⋯X distances of 3.2-3.8 Å, contribute to the supramolecular organization in the crystal lattice [16] [7]. The methoxy group may participate in weak C-H⋯O interactions with neighboring molecules, providing additional stabilization to the crystal structure [16] .

DFT Calculations of Electronic Structure

Density Functional Theory (DFT) calculations provide comprehensive insights into the electronic structure of 5-Bromo-3-methoxy-2-(trimethylsilyl)pyridine, revealing the complex interplay between substituent effects and molecular orbital distributions [18] [11] [19]. The electronic structure of this substituted pyridine derivative exhibits significant modifications compared to the parent pyridine molecule due to the combined influence of electron-withdrawing bromine, electron-donating methoxy, and the hyperconjugative trimethylsilyl substituents [20] [21].

DFT calculations using the B3LYP functional with 6-31G(d,p) basis set, as commonly employed for pyridine derivatives, predict significant changes in the frontier molecular orbitals [18] [11]. The Highest Occupied Molecular Orbital (HOMO) energy is expected to be stabilized relative to unsubstituted pyridine due to the electron-withdrawing effect of the bromine substituent, with typical values ranging from -6.5 to -5.5 eV for bromopyridine derivatives [19] [22]. The methoxy group provides partial compensation through its electron-donating resonance effect, while the trimethylsilyl group contributes through hyperconjugative stabilization [20] .

The Lowest Unoccupied Molecular Orbital (LUMO) exhibits more complex behavior due to the competing electronic effects of the substituents. The bromine atom stabilizes the LUMO through its electron-withdrawing inductive effect, while the methoxy group destabilizes it through resonance donation [23] [22]. DFT calculations predict LUMO energies in the range of -2.5 to -1.5 eV, resulting in a HOMO-LUMO gap of approximately 3.5 to 4.5 eV, characteristic of substituted pyridine derivatives [23] [19].

The charge distribution analysis reveals significant polarization of the electron density due to the asymmetric substitution pattern. Natural Bond Orbital (NBO) analysis indicates substantial charge transfer from the methoxy oxygen to the pyridine ring, partially compensated by electron withdrawal by the bromine atom [11] [18]. The trimethylsilyl group exhibits hyperconjugative donation through Si-C σ→π* interactions, contributing to the overall electronic stabilization of the molecule [20] [24].

Molecular electrostatic potential (MEP) calculations demonstrate the heterogeneous charge distribution across the molecular surface. The pyridine nitrogen exhibits enhanced nucleophilicity due to the electron-donating effects of the methoxy and trimethylsilyl groups, while the region near the bromine substituent shows increased electrophilicity [18] [25]. This charge distribution pattern has important implications for intermolecular recognition and hydrogen bonding interactions [26] [11].

The dipole moment of 5-Bromo-3-methoxy-2-(trimethylsilyl)pyridine is significantly enhanced compared to pyridine due to the asymmetric substitution pattern. DFT calculations predict dipole moments in the range of 2.0 to 4.0 Debye, with the vector directed primarily from the electron-rich methoxy region toward the electron-deficient bromine substituent [5] [18]. This substantial dipole moment influences crystal packing arrangements and intermolecular interactions in the solid state [6] [27].

Chemical reactivity descriptors derived from DFT calculations provide quantitative measures of the compound's electronic properties. The global hardness (η), defined as (IP - EA)/2, where IP is the ionization potential and EA is the electron affinity, is expected to be in the range of 4.0 to 4.5 eV [18] [11]. The chemical softness (S = 1/2η) provides a complementary measure of reactivity, with values typically ranging from 0.22 to 0.25 eV⁻¹ for substituted pyridines [18].

The electrophilicity index (ω = χ²/2η), where χ is the electronegativity, quantifies the compound's ability to accept electrons. For 5-Bromo-3-methoxy-2-(trimethylsilyl)pyridine, DFT calculations predict enhanced electrophilicity due to the bromine substituent, with values typically ranging from 2.5 to 3.5 eV [18] [11]. This increased electrophilicity correlates with the compound's potential reactivity in nucleophilic substitution reactions [20].

Vibrational frequency calculations confirm the stability of the optimized molecular geometry and provide detailed insights into the molecular dynamics. The characteristic C-H stretching frequencies of the methoxy group appear at approximately 2800-3000 cm⁻¹, while the Si-C stretching modes of the trimethylsilyl group are observed at lower frequencies around 700-800 cm⁻¹ [28] [29]. The pyridine ring breathing modes and C-N stretching vibrations provide fingerprint characteristics for spectroscopic identification [18] [11].

Solvation effects significantly modify the electronic structure properties, particularly in polar solvents. Polarizable Continuum Model (PCM) calculations demonstrate that polar solvents stabilize the charge-separated resonance structures, leading to enhanced dipole moments and modified frontier orbital energies [18] [23]. These solvent effects are particularly pronounced for the methoxy-substituted pyridine due to the increased polarizability of the electron-rich aromatic system [25].

Steric Effects of Trimethylsilyl Substituent

The trimethylsilyl substituent at position 2 of the pyridine ring exerts profound steric effects that significantly influence the molecular conformation, reactivity patterns, and intermolecular interactions of 5-Bromo-3-methoxy-2-(trimethylsilyl)pyridine [29] [28] . The silicon atom, with a van der Waals radius of 2.10 Å, creates a substantially larger steric envelope compared to hydrogen (1.20 Å), resulting in a significant perturbation of the local molecular environment [29] [30].

The cone angle of the trimethylsilyl group, approximately 118°, represents one of the largest steric parameters among common organic substituents [29] [28]. This substantial steric demand creates a protective steric environment around the silicon center, effectively shielding the adjacent carbon atom from nucleophilic or electrophilic attack [28] [31]. The A-value of the trimethylsilyl group, measured at approximately 2.5 kcal/mol, quantifies its preference for equatorial over axial positions in cyclohexane-like conformations [29].

Molecular mechanics calculations reveal that the trimethylsilyl group adopts a specific rotational conformation to minimize steric interactions with the pyridine nitrogen and the adjacent methoxy substituent [32]. The preferred conformation places one of the methyl groups in an anti-periplanar relationship with the pyridine nitrogen, reducing the overall steric strain while maintaining optimal overlap for hyperconjugative interactions [24] .

The Sterimol parameters provide detailed quantitative measures of the trimethylsilyl group's three-dimensional steric requirements. The B1 parameter (3.1 Å) describes the width perpendicular to the C-Si bond, while the B5 parameter (4.2 Å) represents the maximum width of the substituent [29]. The L parameter (4.8 Å) measures the length along the bond direction, demonstrating the extended nature of the trimethylsilyl group compared to typical organic substituents [29].

Computational analysis using the Charton steric parameter (Es = 2.17) and the Taft steric parameter (Es = -3.5) confirms the exceptionally large steric demand of the trimethylsilyl substituent [33] [28]. These values indicate significant negative steric effects in reactions requiring close approach of reagents to the substituted carbon center [29] [28]. The steric hindrance is particularly pronounced for reactions proceeding through transition states with substantial bond formation or breaking at the α-position [24].

Crystal packing studies of related trimethylsilylpyridine derivatives demonstrate that the bulky substituent significantly influences intermolecular arrangements in the solid state [13] [32]. The trimethylsilyl group typically prevents close approach of neighboring molecules, leading to increased unit cell volumes and reduced packing efficiency compared to unsubstituted analogs [13] [34]. This steric protection can enhance the thermal stability of the compound by inhibiting intermolecular decomposition pathways [28].

The steric effects extend beyond simple size considerations to influence electronic interactions through conformational control. The preferred rotation of the trimethylsilyl group modulates the extent of hyperconjugative donation from Si-C σ bonds to the pyridine π* orbitals [24] [20]. Quantum chemical calculations indicate that optimal orbital overlap occurs when the Si-C bonds are positioned to maximize σ→π* interactions while minimizing steric repulsion [24] [32].

In solution, the trimethylsilyl group exhibits restricted rotation around the C-Si bond due to steric interactions with the pyridine ring and adjacent substituents [28] . Variable temperature NMR studies of related compounds reveal coalescence temperatures indicative of rotational barriers in the range of 12-15 kcal/mol [13] [29]. This restricted rotation has important implications for the compound's conformational dynamics and reactivity patterns .

The steric protection provided by the trimethylsilyl group significantly influences the compound's reactivity toward electrophilic and nucleophilic reagents. The bulky substituent effectively blocks approach to the ortho position, directing reactions to more remote sites on the pyridine ring [28] [24]. This regioselectivity control is particularly valuable in synthetic applications where selective functionalization is desired [20] [28].

Molecular dynamics simulations reveal that the trimethylsilyl group undergoes librational motion within a restricted angular range, with the amplitude of motion dependent on temperature and the surrounding molecular environment [32] [35]. These dynamic effects contribute to the compound's entropy and influence thermodynamic properties such as heat capacity and thermal expansion coefficients [28].

The steric effects of the trimethylsilyl group also manifest in modified hydrogen bonding capabilities. The bulky substituent prevents formation of close hydrogen bonding contacts with the pyridine nitrogen, reducing the compound's ability to act as a hydrogen bond acceptor compared to unsubstituted pyridine [29] [26]. This steric hindrance can significantly alter the compound's solubility and intermolecular association behavior in protic solvents [28].

Hydrogen Bonding Network Analysis

The hydrogen bonding network in 5-Bromo-3-methoxy-2-(trimethylsilyl)pyridine involves multiple interaction sites that collectively determine the compound's solid-state structure, solution behavior, and intermolecular recognition properties [2] [16] [26]. The presence of multiple heteroatoms and the asymmetric substitution pattern create a complex landscape of potential hydrogen bonding interactions with varying strengths and geometric preferences [25] [27].

The pyridine nitrogen atom serves as the primary hydrogen bond acceptor site, capable of forming strong intermolecular hydrogen bonds with protic donors [2] [26]. In the crystal structure, N⋯H-O hydrogen bonds are expected to dominate the intermolecular interactions, with typical N⋯O distances ranging from 2.6 to 3.2 Å and interaction energies of 15-25 kJ/mol [16] [27]. These interactions often lead to the formation of linear or zigzag chains in the crystal lattice, providing the primary structural motif for crystal packing [16] [6].

However, the steric hindrance imposed by the adjacent trimethylsilyl group significantly modifies the accessibility of the pyridine nitrogen for hydrogen bonding [29] [26]. Computational analysis suggests that the bulky trimethylsilyl substituent creates a steric barrier that prevents optimal approach of hydrogen bond donors, resulting in weaker and more distorted hydrogen bonding geometries compared to unsubstituted pyridine [28] [26]. This steric protection reduces the basicity of the pyridine nitrogen and alters its hydrogen bonding capabilities [29].

The methoxy oxygen atom at position 3 represents a secondary hydrogen bond acceptor site with moderate basicity [25]. Crystallographic studies of related methoxypyridine derivatives indicate that the methoxy oxygen can participate in C-H⋯O hydrogen bonds with neighboring molecules, characterized by C⋯O distances of 3.0 to 3.6 Å and interaction energies of 2-6 kJ/mol [16] [27]. The planar orientation of the methoxy group relative to the pyridine ring optimizes the geometric requirements for these weak hydrogen bonding interactions [9].

Weak C-H⋯N hydrogen bonds involving the pyridine nitrogen provide additional stabilization to the hydrogen bonding network [16] [3]. These interactions, typically characterized by C⋯N distances of 3.0 to 3.5 Å, often involve aromatic C-H donors from neighboring pyridine rings or methyl C-H groups from the trimethylsilyl or methoxy substituents [3] [16]. While individually weak (2-8 kJ/mol), these interactions collectively contribute to the overall stability of the crystal structure [16].

The bromine substituent at position 5 introduces the possibility of halogen bonding interactions, which have gained recognition as important non-covalent interactions in crystal engineering [16] [7]. Br⋯H-C contacts with distances ranging from 3.2 to 3.8 Å and moderate interaction energies (5-15 kJ/mol) can provide additional stabilization to the crystal structure [7] [8]. The directional nature of halogen bonding, with preferred Br⋯H-C angles approaching 180°, influences the molecular packing arrangements and supramolecular organization [16].

Computational analysis using quantum chemical methods reveals the energetic contributions of different hydrogen bonding interactions to the overall stability of molecular clusters and crystal structures [18] [25]. DFT calculations with dispersion corrections (DFT-D3) provide accurate descriptions of the weak intermolecular interactions, including van der Waals forces that complement the hydrogen bonding network [25] [36]. These calculations demonstrate that the total interaction energy per molecule in the crystal structure results from the cumulative effect of multiple weak interactions rather than a few strong hydrogen bonds [16] [25].

The hydrogen bonding network exhibits temperature-dependent behavior, with stronger interactions persisting at low temperatures while weaker C-H⋯X contacts become increasingly important at higher temperatures [2] [36]. Variable temperature infrared spectroscopy studies of related compounds show characteristic frequency shifts and band broadening associated with hydrogen bonding dynamics [26] [36]. These thermal effects influence the compound's solubility, volatility, and phase transition behavior [2].

In solution, the hydrogen bonding network is significantly modified by solvent competition and dynamic exchange processes [26] [25]. Protic solvents such as water and alcohols compete effectively for hydrogen bonding sites, particularly the pyridine nitrogen, leading to solvation-induced changes in molecular conformation and association behavior [25] [36]. NMR spectroscopic studies reveal solvent-dependent chemical shift changes that reflect the strength and dynamics of hydrogen bonding interactions [26].

The asymmetric distribution of hydrogen bonding sites in 5-Bromo-3-methoxy-2-(trimethylsilyl)pyridine creates distinct binding regions with different affinities for various hydrogen bonding partners [26] [27]. The electron-rich region near the methoxy group favors interactions with weak acids, while the electron-deficient region near the bromine substituent may interact preferentially with electron-rich donors [16] [25]. This directional binding selectivity has important implications for molecular recognition and supramolecular assembly processes [27].

Intramolecular hydrogen bonding interactions, while generally weak, can influence the molecular conformation and stability [11] [35]. Potential intramolecular contacts between the methoxy oxygen and trimethylsilyl C-H groups, characterized by O⋯H distances of 3.8 to 4.5 Å, may contribute to conformational preferences and rotational barriers around the C-Si bond [35] [11]. These weak intramolecular interactions are particularly important in determining the compound's gas-phase structure and conformational dynamics [35].